Cas no 1632-48-0 (3,4-Diphenyl-pyrrole)

3,4-Diphenyl-pyrrole Chemical and Physical Properties
Names and Identifiers
-
- 3,4-diphenyl-1H-pyrrole
- 1H-pyrrole, 3,4-diphenyl-
- LogP
- 3,4-DIPHENYL-PYRROLE
- 3,4-diphenylpyrrole
- DTXSID50492638
- BAA63248
- SCHEMBL935749
- MFCD11501646
- SB62908
- AKOS015996588
- 1632-48-0
- 3,4-Diphenyl-pyrrole
-
- MDL: MFCD11501646
- Inchi: InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12,17H
- InChI Key: YWPLWDGXYMKCJR-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CNC=C2C3=CC=CC=C3
Computed Properties
- Exact Mass: 218.09706
- Monoisotopic Mass: 219.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.8Ų
- XLogP3: 4
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 373.7±31.0 °C at 760 mmHg
- Flash Point: 156.7±16.1 °C
- Refractive Index: 1.622
- PSA: 12.89
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3,4-Diphenyl-pyrrole Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,4-Diphenyl-pyrrole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB369272-1 g |
3,4-Diphenyl-pyrrole, 98%; . |
1632-48-0 | 98% | 1g |
€292.00 | 2023-06-20 | |
TRC | D526005-50mg |
3,4-Diphenyl-pyrrole |
1632-48-0 | 50mg |
$ 95.00 | 2022-06-05 | ||
abcr | AB369272-5 g |
3,4-Diphenyl-pyrrole, 98%; . |
1632-48-0 | 98% | 5g |
€958.00 | 2023-06-20 | |
Chemenu | CM316662-1g |
3,4-Diphenyl-pyrrole |
1632-48-0 | 95% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM316662-5g |
3,4-Diphenyl-pyrrole |
1632-48-0 | 95% | 5g |
$880 | 2021-08-18 | |
TRC | D526005-10mg |
3,4-Diphenyl-pyrrole |
1632-48-0 | 10mg |
$ 50.00 | 2022-06-05 | ||
abcr | AB369272-1g |
3,4-Diphenyl-pyrrole, 98%; . |
1632-48-0 | 98% | 1g |
€292.00 | 2025-02-13 | |
abcr | AB369272-5g |
3,4-Diphenyl-pyrrole, 98%; . |
1632-48-0 | 98% | 5g |
€958.00 | 2025-02-13 | |
TRC | D526005-100mg |
3,4-Diphenyl-pyrrole |
1632-48-0 | 100mg |
$ 160.00 | 2022-06-05 | ||
Ambeed | A200709-1g |
3,4-Diphenyl-pyrrole |
1632-48-0 | 95+% | 1g |
$314.0 | 2024-08-03 |
3,4-Diphenyl-pyrrole Related Literature
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Tomoya Ishizuka,Shumpei Ohkawa,Hidemi Ochiai,Muneaki Hashimoto,Kei Ohkubo,Hiroaki Kotani,Masahiro Sadakane,Shunichi Fukuzumi,Takahiko Kojima Green Chem. 2018 20 1975
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Ismael El Drubi Vega,Philip A. Gale,Michael B. Hursthouse,Mark E. Light Org. Biomol. Chem. 2004 2 2935
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Tomoya Ishizuka,Nitika Grover,Christopher J. Kingsbury,Hiroaki Kotani,Mathias O. Senge,Takahiko Kojima Chem. Soc. Rev. 2022 51 7560
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Ekaterina D. Rychikhina,Svetlana S. Ivanova,Veronika Novakova,Pavel A. Stuzhin Dalton Trans. 2023 52 6831
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Debdas Singha,Trisha Das,Lanka Satyanarayana,Partha Roy,Mahasweta Nandi New J. Chem. 2019 43 15563
Additional information on 3,4-Diphenyl-pyrrole
3,4-Diphenylpyrrole: A Comprehensive Overview
3,4-Diphenylpyrrole (CAS No. 1632-48-0) is a versatile heterocyclic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound, characterized by its pyrrole ring substituted with phenyl groups at the 3 and 4 positions, exhibits unique electronic and structural properties that make it a valuable building block in various applications.
The synthesis of 3,4-Diphenylpyrrole has been extensively studied, with researchers exploring both traditional and innovative methods to optimize its production. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of transition metal catalysts has significantly improved the yield and purity of 3,4-Diphenylpyrrole, making it more accessible for large-scale applications.
One of the most promising areas of research involving 3,4-Diphenylpyrrole is its application in the development of advanced materials. The compound's ability to form stable π-conjugated systems has led to its use in the creation of novel semiconducting materials. These materials exhibit exceptional electronic properties, making them ideal candidates for next-generation electronic devices such as organic light-emitting diodes (OLEDs) and flexible electronics.
In the field of pharmaceuticals, 3,4-Diphenylpyrrole has shown potential as a precursor for bioactive compounds. Its unique structure allows for functionalization at multiple sites, enabling the creation of molecules with diverse biological activities. Recent studies have demonstrated its utility in drug design for treating conditions such as cancer and neurodegenerative diseases. The compound's ability to interact with biological targets through multiple mechanisms makes it a valuable tool in medicinal chemistry.
The optical properties of 3,4-Diphenylpyrrole have also been leveraged in the development of sensors and imaging agents. Its strong absorption in the visible spectrum and fluorescence characteristics make it suitable for applications in chemical sensing and bioimaging. Researchers have explored its use in detecting environmental pollutants and tracking cellular processes, showcasing its versatility across multiple disciplines.
From a structural perspective, 3,4-Diphenylpyrrole exhibits interesting photophysical properties that are influenced by its substituents. The phenyl groups at the 3 and 4 positions not only enhance the compound's stability but also contribute to its electronic delocalization. This delocalization plays a crucial role in determining its optical and electronic behavior, making it a fascinating subject for fundamental studies in chemistry.
Recent breakthroughs in computational chemistry have further deepened our understanding of 3,4-Diphenylpyrrole's properties. Advanced molecular modeling techniques have provided insights into its electronic structure and reactivity, enabling researchers to predict its behavior under various conditions. These computational studies have been instrumental in guiding experimental work and accelerating the discovery of new applications for this compound.
In conclusion, 3,4-Diphenylpyrrole (CAS No. 1632-48-0) is a multifaceted compound with a wide range of applications across different scientific domains. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a key player in future innovations. As research continues to uncover new possibilities for this compound, its impact on science and technology is expected to grow significantly.
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